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Compound of Interest

Compound Name:

21-[(2-

Fluorophenyl)methyl]-16,17-

dimethoxy-5,7-dioxa-13-

azapentacyclo[11.8.0.02,10.04,8.0

15,20]henicosa-

1(21),2,4(8),9,15(20),16,18-

heptaen-14-one

Cat. No.: B1653285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two leading peptide-based cancer vaccines

targeting the Wilms' Tumor 1 (WT1) antigen: DA-64788 (DSP-7888) and Galinpepimut-S

(GPS). The content is based on publicly available preclinical and clinical data, offering an

objective overview of their respective in vitro and in vivo performance.
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Feature DA-64788 (DSP-7888) Galinpepimut-S (GPS)

Composition

A cocktail of two synthetic

peptides, adegramotide and

nelatimotide, derived from the

WT1 protein.

A mixture of four synthetic

peptides: two native and two

modified (heteroclitic) from the

WT1 protein.

Mechanism of Action

Induces both WT1-specific

cytotoxic T-lymphocytes

(CTLs, CD8+ T-cells) and

helper T-lymphocytes (HTLs,

CD4+ T-cells) to recognize and

eliminate WT1-expressing

cancer cells.

Stimulates a multi-pronged

immune response against

WT1, including the induction of

WT1-specific CD4+ and CD8+

T-cells.

Therapeutic Approach

Designed as a monotherapy or

for use in combination with

other immunotherapies, such

as checkpoint inhibitors.

Utilized as a maintenance

therapy in patients who have

achieved remission, often in

combination with other agents

like checkpoint inhibitors.

Key Preclinical Findings

Demonstrates induction of

WT1-specific CTLs and IFN-γ

secretion in human peripheral

blood mononuclear cells

(PBMCs) and significant tumor

growth inhibition in mouse

models, especially in

combination with anti-PD-1

antibodies.

Shows induction of durable

CD4+ and/or CD8+ immune

responses in patients, with a

correlation between immune

response and clinical benefit.

In Vitro Performance: A Closer Look
The in vitro efficacy of both vaccines is primarily assessed by their ability to stimulate an

antigen-specific T-cell response from human peripheral blood mononuclear cells (PBMCs). Key

metrics include the induction of cytotoxic T-lymphocytes (CTLs) and the secretion of pro-

inflammatory cytokines like Interferon-gamma (IFN-γ).
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Parameter DA-64788 (DSP-7888) Galinpepimut-S (GPS)

CTL Induction

In a phase I study of patients

with advanced malignancies,

intradermal administration of

DSP-7888 resulted in WT1-

specific CTL induction in

66.7% (6 out of 9) of evaluable

patients.

In a phase 2 trial in acute

myeloid leukemia (AML)

patients, 64% (9 out of 14) of

tested patients exhibited an

immune response in at least

one assay (CD4+ or CD8+ T-

cell response).[1]

IFN-γ Secretion

Splenocytes from mice treated

with DSP-7888 showed high

levels of IFN-γ secretion, which

was further enhanced by the

addition of an anti-PD-1

antibody.

Data from a phase 2 trial in

AML patients showed that the

vaccine induced CD8+ T-cell

interferon-γ secretion as

measured by ELISPOT.[2]

T-Cell Proliferation

The helper peptide

component, adegramotide, has

been shown to enhance the

proliferation of WT1-specific

CTLs.

In a phase 2 study in AML,

after 6 vaccinations, CD4+ T-

cell proliferation increased

significantly in response to the

vaccine peptides.[3]

In Vivo Efficacy: Preclinical and Clinical Evidence
In vivo studies in animal models and clinical trials in human subjects provide crucial insights

into the therapeutic potential of these vaccines. Key endpoints include tumor growth inhibition,

overall survival, and the generation of a lasting anti-tumor immune response.
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Parameter DA-64788 (DSP-7888) Galinpepimut-S (GPS)

Tumor Growth Inhibition

In HLA-transgenic mice

bearing WT1-positive tumors,

the combination of DSP-7888

and an anti-PD-1 antibody

resulted in significantly greater

reductions in tumor size

compared to either agent

alone. The number of tumor-

infiltrating WT1-specific CD8+

T-cells was twofold higher in

the combination group

compared to the vaccine alone

(1.76% vs 0.80%).[4]

Preclinical in vivo studies have

supported the advancement of

GPS into clinical trials.

Overall Survival (OS)

In a phase 1/2 study in

patients with higher-risk

myelodysplastic syndrome

(MDS) who had failed prior

therapy, the median OS was

10.0 months in patients with a

WT1-specific immune

response versus 4.1 months in

those without.[5]

In a phase 2 study of AML

patients in second complete

remission, the median OS was

21.0 months for patients

receiving GPS compared to

5.4 months for those receiving

the best standard of care.[6] In

a phase 3 trial in a similar

patient population, the median

OS exceeded 13.5 months.[5]

[6]

Immune Response in Patients

In a phase 1/2 study in MDS,

78.7% of patients experienced

a positive WT1-specific

immune reaction.[4]

In a phase 3 trial in AML, 80%

of randomly selected patients

treated with GPS exhibited a

specific T-cell immune

response.[5][6]

Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.

Below are summaries of key protocols used in the evaluation of these cancer vaccines.
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Interferon-gamma (IFN-γ) ELISPOT Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to

quantify the number of cytokine-secreting cells at the single-cell level.

Objective: To determine the frequency of WT1-specific T-cells that secrete IFN-γ upon

stimulation with vaccine peptides.

Protocol Summary:

Plate Coating: 96-well ELISPOT plates with a PVDF membrane are pre-coated with a

capture antibody specific for human or mouse IFN-γ and incubated overnight at 4°C.

Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated subjects or

splenocytes from immunized animals are plated in triplicate at a density of 2.5 x 10^5 cells

per well.

Stimulation: The cells are stimulated with the respective WT1 vaccine peptides (e.g., at 25

µg/mL) for 18-24 hours at 37°C in a 5% CO2 incubator. A positive control (e.g.,

Phytohaemagglutinin) and a negative control (media alone) are included.[7]

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody

specific for IFN-γ is added to each well and incubated.

Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is

added, which binds to the biotinylated detection antibody.

Substrate Addition: A substrate solution is added, which is converted by the enzyme into a

colored precipitate, forming a spot at the location of each cytokine-secreting cell.

Analysis: The plates are washed, dried, and the spots are counted using an automated

ELISPOT reader. The results are expressed as the number of spot-forming cells per million

plated cells.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay is a classic method to measure the cytotoxic activity of T-lymphocytes.
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Objective: To quantify the ability of vaccine-induced CTLs to lyse target cells expressing the

WT1 antigen.

Protocol Summary:

Target Cell Labeling: Target cells (e.g., a WT1-expressing tumor cell line) are incubated with

radioactive Chromium-51 (⁵¹Cr) for 1-2 hours. The ⁵¹Cr is taken up by the cells and binds to

intracellular proteins.

Effector and Target Cell Co-culture: The labeled target cells are washed to remove excess

⁵¹Cr and then co-cultured with effector cells (vaccine-induced CTLs) at various effector-to-

target (E:T) ratios in a 96-well plate for 4-6 hours.

Controls:

Spontaneous Release: Labeled target cells are incubated with media alone to measure

the amount of ⁵¹Cr released without any CTL activity.

Maximum Release: Labeled target cells are lysed with a detergent to determine the total

amount of ⁵¹Cr that can be released.

Supernatant Collection: The plates are centrifuged to pellet the cells, and the supernatant

containing the released ⁵¹Cr is carefully collected.

Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a

gamma counter.

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the

following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) /

(Maximum Release - Spontaneous Release)] x 100

Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling

pathway and experimental workflows.
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Caption: Signaling pathway of WT1 peptide cancer vaccines.
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In Vitro Workflow (ELISPOT)

In Vivo Workflow (Xenograft Model)
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Caption: Experimental workflows for in vitro and in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1653285#cross-validation-of-in-vitro-and-in-vivo-
results-for-da-64788]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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